Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
N.o CAS:25317-39-9
MF:C22H16N4O7S2
MW:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19
1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
- 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
- (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
- 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
- Brilliant Croceine 3B
- Erionyl Red E-GR
- Paper Scarlet A Extra
- 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
- Brilliant Croceine SWW
- CHEMBL1976160
- Brilliant Croceine MO
- EINECS 246-826-7
- Croceine Scarlet SS
- Brilliant Croceine 3BA-CF
- 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
- Q27159435
- Brilliant Red EMBL
- woodstain scarlet free acid
- 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
- Paper Scarlet WEG
- 25317-39-9
- 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
- NSC7832
- Croceine Scarlet MOO
- Croceine Scarlet M
- Acid Leather Red PSNR
- 1379505-49-3
- Brilliant Scarlet R
- 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
- Brilliant Croceine
- NSC47724
- Brilliant Croceine LBH
- Acidal Bright Croceine
- Brilliant Crocein (C.I. 27290)
- Wood Stain Scarlet NS
- Brilliant Croceine MOOL
- Brilliant Scarlet LC
- Brilliant Croceine P
- Hispacid Scarlet M
- 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
- 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
- Kiton Scarlet MOO
- Ext D and C Red No. 13
- DTXSID90859908
- Brilliant Croceine MOO
- Croceine Brilliant Scarlet 3BC
- Calcocid Scarlet MOON
- Atul Croceine Scarlet MOO
- NS00083458
- NSC-7832
- SCHEMBL110351
- Curol Brilliant Red G
- Paper Scarlet R
- Brilliant Croceine Scarlet N
- Fenazo Red XG
- Croceine Brilliant Scarlet 3BS
- Brilliant Croceine 3BM
- Woodstain Scarlet
- Acilan Croceine MOO
- Brilliant crocein
- 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
- Eriosin Red GR
- Acid Red 2 Zh
- CHEBI:87190
- Brilliant Red 2EMBL
- 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
- acid red 73 (free acid form)
- Amacid Brilliant Croceine 3BA
- NSC-47724
- Crocein Scarlet N
- DTXSID701043670
- Eniacid Brilliant Scarlet
- C.I. Acid Red 73, disodium salt
- Brilliant Croceine M
- Scarlet MOO
- Airedale Scarlet MO
- Croceine Scarlet 3B
- Kiton Fast Scarlet A
- Vondacid Light Scarlet MOO
- Java Brilliant Scarlet MOO
- Croceine Scarlet MOON
- 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
- Oxanal Scarlet A
- Croceine Acid Red
- Acid Fast Red RN
- Tertracid Brilliant Croceine MOO
- Ponceau PSNR
- Brilliant Croceine Scarlet M
- Hidacid Brilliant Crocein Scarlet
-
- Inchi: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
- Chave InChI: PIEQFSVTZMAUJA-QSZPNPOGSA-N
- SMILES: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O
Propriedades Computadas
- Massa Exacta: 512.04618
- Massa monoisotópica: 512.04604
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 11
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 6
- Complexidade: 1080
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 192
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.58
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- Índice de Refracção: 1.721
- PSA: 178.41
1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Literatura Relacionada
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Handan Zechi Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
CN Fornecedor
Reagente